molecular formula C8H15NO3 B6167933 2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one CAS No. 1867803-29-9

2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B6167933
CAS No.: 1867803-29-9
M. Wt: 173.2
InChI Key:
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Description

2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a chemical compound with a complex structure that includes a piperidine ring and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting with the formation of the piperidine ring. One common method is the reaction of a suitable amine with an aldehyde or ketone under controlled conditions to form the piperidine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow reactors or batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl groups can be oxidized to form carbonyl compounds.

  • Reduction: : Reduction reactions can be used to convert carbonyl groups to hydroxyl groups.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like hydroxide (OH⁻) or alkoxides (RO⁻) can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various substituted piperidines.

Scientific Research Applications

2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: : The compound may be used in biochemical studies to understand enzyme mechanisms or as a potential inhibitor.

  • Medicine: : It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

  • Industry: : It can be used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one is unique due to its specific structural features, such as the presence of hydroxyl groups and the piperidine ring. Similar compounds include:

  • Piperidine derivatives: : Other piperidine-based compounds with different substituents.

  • Hydroxylated piperidines: : Compounds with hydroxyl groups in different positions on the piperidine ring.

  • Piperidone derivatives: : Compounds where the piperidine ring is modified to include a carbonyl group.

These compounds may have similar applications but differ in their chemical properties and biological activities.

Properties

CAS No.

1867803-29-9

Molecular Formula

C8H15NO3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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